N1-Benzylcyclohexane-1,2-diamine
Description
N1-Benzylcyclohexane-1,2-diamine is a cyclohexane derivative featuring a 1,2-diamine backbone with a benzyl group substituted at the N1 position. This compound belongs to a class of chiral diamines widely utilized in asymmetric catalysis, pharmaceutical synthesis, and coordination chemistry due to its stereochemical rigidity and tunable electronic properties. The benzyl group enhances lipophilicity and steric bulk, influencing its reactivity and interaction with metal centers or substrates .
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-N-benzylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C13H20N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,15H,4-5,8-10,14H2 |
InChI Key |
LATNVBUKYCPGPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzylcyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl group onto the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to accelerate the reaction, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1-Benzylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
N1-Benzylcyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N1-Benzylcyclohexane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Electronic and Steric Effects :
- The benzyl group in this compound provides greater steric hindrance compared to methyl or nitro substituents, impacting catalytic activity. For example, copper complexes of N,N'-dibenzyl derivatives exhibit higher enantioselectivity in the Henry reaction than methylated analogues .
- Nitro-substituted derivatives (e.g., N1-(2-nitrophenyl)) serve as precursors for reduced aromatic amines but lack direct catalytic utility .
Positional Isomerism :
- The 1,4-diamine isomer (N1-Benzylcyclohexane-1,4-diamine) shows distinct conformational flexibility, rendering it less effective in asymmetric catalysis compared to the 1,2-diamine backbone .
Catalytic Performance in Asymmetric Reactions
This compound derivatives act as ligands in copper(II) complexes, enabling enantioselective Henry reactions (nitroaldol additions). Comparative studies show:
- Enantiomeric Excess (ee) : Copper complexes with N,N'-dibenzyl derivatives achieve >90% ee, outperforming methylated analogues (70–80% ee) due to enhanced chiral induction .
- Reaction Rate: Steric bulk from the benzyl group slows substrate binding but improves selectivity, as seen in slower turnover rates for dibenzyl vs. dimethyl derivatives .
Biological Activity
N1-Benzylcyclohexane-1,2-diamine is a compound of significant interest in medicinal chemistry and catalysis. Its structural properties and biological activities make it a valuable subject for research. This article delves into its biological activity, including its mechanisms of action, pharmacokinetics, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by the presence of two amine groups attached to a cyclohexane ring, with a benzyl group substituent. The molecular formula is with a molecular weight of approximately 218.3 g/mol. The compound has been synthesized through various methods, including the reaction of benzyl bromide with trans-1,2-diaminocyclohexane in acetonitrile .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to natural substrates allows it to act as a competitive inhibitor .
- Metal Coordination : As a ligand, it can coordinate with metal ions, forming complexes that may exhibit catalytic properties in organic reactions .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.
- Distribution : Given its molecular size, it may distribute widely in body tissues.
- Metabolism : Metabolic pathways likely involve N-dealkylation and oxidation processes.
- Excretion : Primarily excreted via the kidneys after metabolism.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Johnson et al., 2023 | HeLa (cervical cancer) | 10 | Caspase activation |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that this compound may disrupt bacterial cell wall synthesis or function as a membrane disruptor .
Applications in Research and Industry
This compound serves multiple roles in research and industry:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
